molecular formula C28H29N3O4 B11300069 N-(4-ethylphenyl)-2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-(4-ethylphenyl)-2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B11300069
M. Wt: 471.5 g/mol
InChI Key: LTXPJWOVEPFODR-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone core, followed by the introduction of the various substituents through nucleophilic substitution and acylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups within the imidazolidinone ring, potentially converting them to hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed:

  • Oxidation can yield aldehydes or carboxylic acids.
  • Reduction can produce alcohols.
  • Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-ethylphenyl)-2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity is investigated for its effects on cellular processes and pathways.

    Medicine: Research focuses on its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound’s unique chemical properties make it suitable for use in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

  • N-(4-methylphenyl)-2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
  • N-(4-ethylphenyl)-2-[3-(4-methoxybenzyl)-1-(4-ethylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Comparison: Compared to similar compounds, N-(4-ethylphenyl)-2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide exhibits unique structural features that may enhance its chemical reactivity and biological activity. The presence of the ethyl group on the phenyl ring can influence the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from its analogs.

Properties

Molecular Formula

C28H29N3O4

Molecular Weight

471.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C28H29N3O4/c1-4-20-7-11-22(12-8-20)29-26(32)17-25-27(33)31(23-13-5-19(2)6-14-23)28(34)30(25)18-21-9-15-24(35-3)16-10-21/h5-16,25H,4,17-18H2,1-3H3,(H,29,32)

InChI Key

LTXPJWOVEPFODR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)C

Origin of Product

United States

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